![molecular formula C10H11NO2S2 B13305443 Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B13305443.png)
Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, materials science, and organic electronics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with appropriate amine and ester groups. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for its efficiency in producing aminothiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate thiophene derivatives followed by functionalization with amine and ester groups. The reaction conditions often require controlled temperatures, specific catalysts, and purification steps to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-b]thiophene-2-carboxylic acid: Known for its applications in organic electronics and as a pharmaceutical intermediate.
Trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate: Used in the development of conjugated polymers for electronic applications.
Dithieno[3,2-b2’,3’-d]thiophene: An emerging heterocyclic compound used in organic field-effect transistors and photovoltaic devices.
Uniqueness
Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its aminomethyl group allows for further functionalization and derivatization, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C10H11NO2S2 |
|---|---|
Peso molecular |
241.3 g/mol |
Nombre IUPAC |
ethyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate |
InChI |
InChI=1S/C10H11NO2S2/c1-2-13-10(12)9-6(5-11)8-7(15-9)3-4-14-8/h3-4H,2,5,11H2,1H3 |
Clave InChI |
VVJSRWIIPYTVHH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(S1)C=CS2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


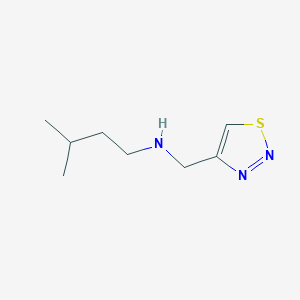
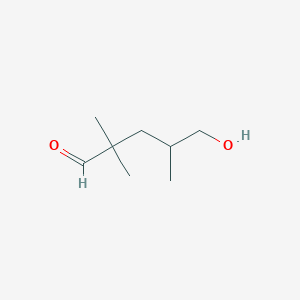
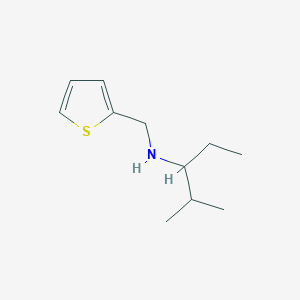
![[3-(2-Chlorophenyl)oxiran-2-yl]methanol](/img/structure/B13305370.png)

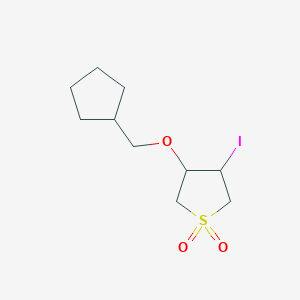

![1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene](/img/structure/B13305394.png)
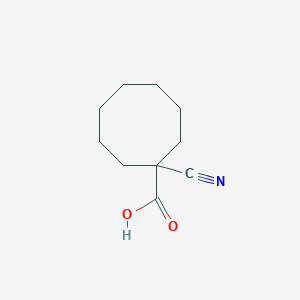
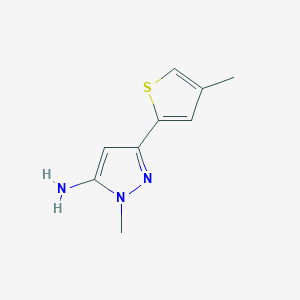

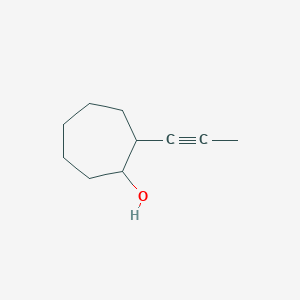
amine](/img/structure/B13305428.png)

